molecular formula C23H22FN5O B3005420 (E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide CAS No. 1396890-47-3

(E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide

Cat. No.: B3005420
CAS No.: 1396890-47-3
M. Wt: 403.461
InChI Key: DSXPAQGUDZEAMI-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C23H22FN5O and its molecular weight is 403.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H19FN4\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{4}

Molecular Weight: 312.37 g/mol

Key Functional Groups:

  • Pyridazine ring
  • Piperidine ring
  • Fluorophenyl group
  • Acrylamide moiety

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may function as an inhibitor or modulator of these targets, leading to altered cellular responses.

Potential Targets:

  • Kinases: The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Receptors: It could interact with various receptors, potentially influencing neurotransmission or inflammatory responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity:
Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, it may act on pathways regulated by receptor tyrosine kinases (RTKs) or mitogen-activated protein kinases (MAPKs).

Anti-inflammatory Effects:
The compound may also exhibit anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory mediators.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study Findings Reference
Study on kinase inhibitorsDemonstrated significant inhibition of cancer cell lines with IC50 values in the low nanomolar range
Investigation of anti-inflammatory propertiesShowed reduction in cytokine levels in vitro under inflammatory conditions
Synthesis and pharmacological evaluationHighlighted structure-activity relationships indicating potential for drug development

Properties

IUPAC Name

(E)-N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O/c24-19-5-1-4-18(15-19)21-7-8-22(28-27-21)29-13-10-20(11-14-29)26-23(30)9-6-17-3-2-12-25-16-17/h1-9,12,15-16,20H,10-11,13-14H2,(H,26,30)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXPAQGUDZEAMI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CN=CC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.